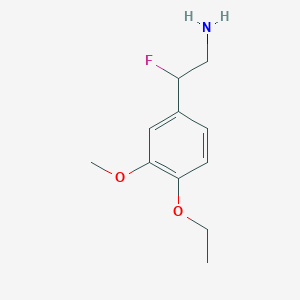

3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride

Vue d'ensemble

Description

The compound is an amine derivative with a bromophenyl group. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . Bromophenyl is a term used in organic chemistry to describe a phenyl ring with a bromine atom attached .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds such as “2-bromophenylhydrazine hydrochloride” have been synthesized through various methods, including diazotization and reduction .Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques. For instance, the structure of “3-Bromo-2-hydroxypyridine” was optimized using Density Functional Theory (DFT) and Hartree-Fock (HF) methods .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. For a similar compound “3-(2-Bromophenyl)pyrrolidine hydrochloride”, it has been reported to be a solid at room temperature with a molecular weight of 262.58 .Applications De Recherche Scientifique

Chemical Synthesis and Modification

Research into compounds structurally related to 3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride focuses on chemical synthesis and modifications aimed at exploring their potential biological activities or developing new synthetic methodologies. For example, studies have investigated the synthesis of benzimidazoles from o-bromophenyl isocyanide and amines, which could serve as a foundation for producing various bioactive molecules, including potential therapeutic agents (Lygin & Meijere, 2009). Similarly, the synthesis of 1-substituted benzimidazoles using o-bromophenyl isocyanide under specific catalytic conditions highlights the versatility of bromophenyl compounds in synthesizing heterocyclic compounds, which are crucial in pharmaceutical chemistry (Lygin & Meijere, 2009).

Anticancer Research

Another significant area of application for bromophenyl derivatives is in the development of anticancer agents. Research into newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives, for instance, indicates the potential inhibitory effects on colon cancer cell proliferation, suggesting that bromophenyl derivatives could be structured to target specific cancer types (Rayes et al., 2020). These compounds exhibit specificity towards cancer cells without significantly affecting non-cancerous cells, highlighting their potential therapeutic value.

Drug Metabolism and Bioactive Compound Design

The design and synthesis of bioactive compounds, such as α₁-adrenoceptors antagonists, often involve bromophenyl derivatives due to their structural characteristics conducive to specific biological interactions. Studies on the metabolism-based design of such compounds indicate the strategic placement of bromo groups to influence metabolic stability and enhance biological activity, which is crucial in developing effective therapeutic agents (Xi et al., 2011).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds, such as brominated organic compounds, have been known to exhibit wide-spectrum antimicrobial properties .

Mode of Action

It’s worth noting that brominated compounds often participate in reactions such as suzuki–miyaura (sm) cross-coupling . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Similar compounds are known to participate in carbon–carbon bond-forming reactions, such as the suzuki–miyaura (sm) cross-coupling .

Result of Action

Similar compounds are known to participate in carbon–carbon bond-forming reactions, such as the suzuki–miyaura (sm) cross-coupling , which could potentially lead to the formation of new organic compounds.

Action Environment

It’s worth noting that the success of similar reactions, such as the suzuki–miyaura (sm) cross-coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

3-(2-bromophenyl)-2,2-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN.ClH/c1-11(2,8-13)7-9-5-3-4-6-10(9)12;/h3-6H,7-8,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQNQUJAFIAHELO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-Fluorocyclohexyl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1485144.png)

![4-[2-(Pyrrolidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1485146.png)

![1-[(1-fluorocyclopentyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1485148.png)

![2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1485149.png)

![2-[(3-Phenoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1485151.png)

![tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate](/img/structure/B1485152.png)

![Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate hydrochloride](/img/structure/B1485154.png)

![7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride](/img/structure/B1485156.png)

![{hexahydro-2H-cyclopenta[b]furan-3a-yl}methanamine hydrochloride](/img/structure/B1485157.png)

![2-[4-(2-Fluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1485160.png)